molecular formula C10H19N5O2 B1482979 tert-butyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate CAS No. 2098017-81-1

tert-butyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate

Cat. No. B1482979
CAS RN: 2098017-81-1
M. Wt: 241.29 g/mol
InChI Key: PGESMBSTJPDKMA-UHFFFAOYSA-N
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Description

Tert-butyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate, also known as TBTC, is an organic compound that is widely used in scientific research. It is a type of carbamate, which is a derivative of carbamic acid, and is composed of a tert-butyl group and a triazole ring. TBTC has a variety of applications in scientific research, including its uses in biochemical experiments, as a reagent for organic synthesis, and as a catalyst for reactions. TBTC is also used as a drug in some cases, although its use in this manner is limited.

Scientific Research Applications

Synthesis and Structural Analysis

  • This compound and its analogs have been synthesized as part of the study on triazolyl-indole bearing alkylsulfanyl moieties, demonstrating its application in creating new hits for potential therapeutic agents. The research involved X-ray structure, Hirshfeld analysis, and DFT studies to elucidate the molecular structure and interactions, highlighting the compound's significance in developing novel molecular frameworks with potential biological activities (Boraei et al., 2021).

Catalytic Activity and Synthesis of Intermediates

  • Another application involves its use in synthesizing intermediates for biologically active compounds, as demonstrated in a study where a rapid synthetic method for a related compound was established. This showcases its role in the efficient synthesis of intermediates crucial for the development of drugs, such as omisertinib (AZD9291), indicating its broader applicability in medicinal chemistry (Zhao et al., 2017).

Chemical Reactions and Methodologies

  • The compound's utility extends to facilitating chemical reactions and methodologies, such as in the synthesis of 2-(4-amino-1H-1,2,3-triazol-1-yl) acetic acid. This research outlines a convenient approach for synthesizing 4-amino-1H-1,2,3-triazole carboxylic acid analogues and peptide compounds based on them, showcasing the compound's versatility in synthesizing structurally complex and functionally diverse chemical entities (Pokhodylo et al., 2019).

Advanced Material Synthesis

  • Additionally, the compound's framework is conducive to the synthesis of advanced materials, as seen in studies exploring the synthesis of new 4-oxo-7-(1H-1,2,3-triazol-1-yl)-4,6-dihydropyrazolo[5,1-c][1,2,4]triazines. This research highlights its potential in creating new materials with specific properties, contributing to the fields of material science and engineering (Ivanov et al., 2018).

Safety and Hazards

Safety data sheets provide information on the potential hazards of a chemical compound, including how to handle and store it safely. I found a safety data sheet for a similar compound, “tert-butyl N-(2-aminoethyl)carbamate”, which states that it can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl N-[2-[4-(aminomethyl)triazol-1-yl]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N5O2/c1-10(2,3)17-9(16)12-4-5-15-7-8(6-11)13-14-15/h7H,4-6,11H2,1-3H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGESMBSTJPDKMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C=C(N=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate
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tert-butyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate
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tert-butyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate
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tert-butyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate
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tert-butyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate
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tert-butyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate

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